11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal
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Overview
Description
“11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal” is a biochemical compound with the molecular formula C25H38O7 and a molecular weight of 450.573 . It is an analogue of the compound Prednisone and exhibits anti-inflammatory properties .
Molecular Structure Analysis
The IUPAC name for this compound is (8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-11,17-diol . The exact molecular structure can be found in the referenced link .Physical and Chemical Properties Analysis
The compound has a melting point of 177-182 °C and a predicted boiling point of 614.6±55.0 °C. Its predicted pKa value is 14.52±0.70 .Scientific Research Applications
Synthesis and Stereochemistry
- The structure of a microbiological hydroxylation product of 17α,21-dihydroxy-9β,10α-pregn-4-ene-3,20-dione was identified as 11α,17α,21-trihydroxy-9β, 10α-pregn-4-ene-3,20-dione, which is important in the study of adrenocortical hormones (Smit & Bakker, 2010).
Hormonal Synthesis
- Research shows the synthesis of 18,19-dihydroxycorticosterone from a related compound, highlighting its role in understanding corticosteroid synthesis (Harnik et al., 1986).
Identification in Biological Fluids
- The identification of pregn-4-ene-3,20-dione and 20α-hydroxy-pregn-4-en-3-one in the ovarian venous blood of rabbits provides insights into ovarian steroidogenesis (Simmer et al., 1963).
Metabolic Pathways
- Research on the conversion of tritiated-18-hydroxy-corticosterone to aldosterone by human cortico-adrenal gland slices contributes to understanding aldosterone synthesis (Pasqualini, 1964).
Steroid Analysis Methods
- A method developed for the simultaneous measurement of main C-21 corticosteroids characterizes various steroid hormones, including 11β,17α,21-trihydroxypregn-4-ene-3,20-dione (Klein et al., 1972).
Enzymatic Reactions
- Research on 3β-hydroxysteroid dehydrogenase: delta5-isomerase from human placenta provides evidence for the conversion of pregnenolone to progesterone, a crucial step in steroid metabolism (Edwards et al., 1976).
Oxidation Studies
- Investigations into the oxidation of pregn-4-ene-3,20-dione (progesterone) contribute to understanding steroid chemistry and transformations (Barton & Doller, 1991).
Receptor Research
- The characterization and assay of progesterone receptor in human mammary carcinoma, using [3H]Pregn-4-ene-3,20-dione, aids in understanding hormone-receptor interactions in cancer research (Pichon & Milgrom, 1977).
Properties
CAS No. |
134354-11-3 |
---|---|
Molecular Formula |
C25H38O7 |
Molecular Weight |
454.596 |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2/'-1,3-dioxolane]-11,17-diol |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D |
InChI Key |
FPKBNDCCFKYHDT-HUTIETSVSA-N |
SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Synonyms |
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 Cyclic 3,20-Bis(1,2-ethanediyl Acetal); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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